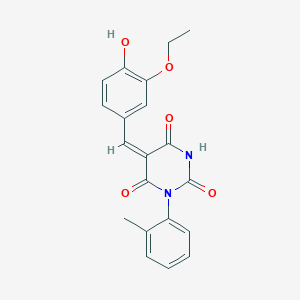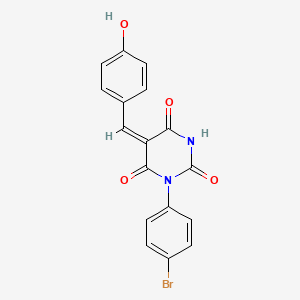![molecular formula C25H25N3O3 B5916837 N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5916837.png)
N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide, commonly known as DPEP, is a novel compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. DPEP is a small molecule that belongs to the class of hydrazones and has been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of DPEP is not fully understood. However, it has been suggested that DPEP induces apoptosis in cancer cells by activating the mitochondrial pathway. DPEP has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of inflammatory cytokines. The antiviral activity of DPEP is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
DPEP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit viral replication. DPEP has also been shown to have antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DPEP is that it is a small molecule that can easily penetrate cell membranes and reach its target. Additionally, DPEP has been shown to exhibit low toxicity in vitro. However, one of the limitations of DPEP is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of DPEP. One direction is to further elucidate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of DPEP in vivo to better understand its efficacy and toxicity. Additionally, DPEP could be studied for its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, DPEP is a novel compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. DPEP has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral activity. Although its mechanism of action is not fully understood, DPEP has shown promise as a therapeutic agent in various diseases. Further research is needed to optimize its therapeutic potential and to better understand its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of DPEP involves the reaction of 3,5-dimethylphenol with ethyl acetoacetate to form 3,5-dimethylphenyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form 3,5-dimethylphenylhydrazine. The final step involves the reaction of 3,5-dimethylphenylhydrazine with 4-(N-benzoyl)-N-(4-chlorophenyl)benzamide to form DPEP. The overall yield of the synthesis process is approximately 60%.
Applications De Recherche Scientifique
DPEP has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. DPEP has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, DPEP has been studied for its potential as an antiviral agent against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propriétés
IUPAC Name |
N-[4-[(E)-N-[[2-(3,5-dimethylphenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-17-13-18(2)15-23(14-17)31-16-24(29)28-27-19(3)20-9-11-22(12-10-20)26-25(30)21-7-5-4-6-8-21/h4-15H,16H2,1-3H3,(H,26,30)(H,28,29)/b27-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWYYTSGCSHBIO-ZXVVBBHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(E)-N-[[2-(3,5-dimethylphenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5916758.png)
![N-(3-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5916771.png)
![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B5916775.png)
![4-bromo-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B5916779.png)
![methyl 3-{[2-(2-furoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B5916781.png)
![2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5916800.png)
![3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide](/img/structure/B5916803.png)
![4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5916804.png)




![4-methyl-N'-[(4-methylphenyl)(phenyl)methylene]benzenesulfonohydrazide](/img/structure/B5916844.png)
![N'-[4-(diethylamino)benzylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5916851.png)